fibroblast growth factor 8

Oncology Cell Transformation Growth Factor Biology

Selecting the correct FGF-8 isoform is critical to eliminate experimental variability. FGF-8b, with its highest receptor affinity and potent transforming activity, is the definitive choice for oncology, angiogenesis, and EMT studies. For neuroprotection or stem cell (iPSC/NSC) applications without oncogenic transformation, choose the FGF-8a isoform. Our recombinant proteins ensure isoform-specific signaling fidelity, enabling precise replication of developmental biology and cancer model data. Verify lot-specific bioactivity (EC50) to ensure potency before purchase.

Molecular Formula C8H12O3
Molecular Weight 0
CAS No. 148997-75-5
Cat. No. B1175187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefibroblast growth factor 8
CAS148997-75-5
Molecular FormulaC8H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGF-8 (CAS 148997-75-5) Procurement Guide: Recombinant Fibroblast Growth Factor 8 Protein for Developmental Biology and Oncology Research


Fibroblast Growth Factor 8 (FGF-8, CAS 148997-75-5), also designated androgen-induced growth factor (AIGF) and heparin-binding growth factor 8 (HBGF-8), is a secreted heparin-binding protein belonging to the FGF family [1]. Four human splice isoforms exist — FGF-8a, FGF-8b, FGF-8e, and FGF-8f — each differing in N-terminal sequence length and exhibiting distinct receptor-binding affinities and biological activities [2]. FGF-8 plays essential organizing and patterning roles during embryogenesis, including midbrain/hindbrain boundary formation, limb outgrowth, and organogenesis [3]. While widely expressed during prenatal development, FGF-8 shows limited expression in normal adult tissues, with notable upregulation in prostate and breast cancers where it contributes to tumor progression and angiogenesis [4].

Why FGF-8 Cannot Be Substituted by Other FGF Family Members: Isoform-Specific Activity and Receptor Selectivity in Research Applications


Substituting FGF-8 with other FGF family members — or even interchanging FGF-8 isoforms — introduces significant experimental variability due to well-documented functional divergence at both the isoform and subfamily levels. The four human FGF-8 splice variants (a, b, e, f) exhibit marked differences in receptor-binding affinity and transforming capacity, with FGF-8b demonstrating the highest FGFR affinity and oncogenic activity among the isoforms [1]. Beyond intra-isoform variation, FGF-8 displays a receptor-binding specificity distinct from that of other FGFs, showing preferential activation of FGFR3 and FGFR4 while FGF-2 (bFGF) binds FGFR1 with higher efficiency [2]. Furthermore, within the FGF8 subfamily (which includes FGF-17 and FGF-18), FGF-8 and FGF-18 exhibit divergent signaling properties: FGF-8 activates MAPK3/1 phosphorylation and induces SPRY2/NR4A2 expression in bovine granulosa cells, whereas FGF-18 fails to alter any of these canonical FGF-responsive targets [3]. These isoform-specific and subfamily-specific functional differences mean that generic substitution compromises experimental reproducibility and confounds data interpretation across developmental biology, oncology, and stem cell research applications.

Quantitative Evidence Guide: FGF-8 (CAS 148997-75-5) Activity Data for Procurement Decision-Making


FGF-8b Exhibits Higher Transforming Activity Than FGF-8a and FGF-8e in NIH3T3 Cells

Among human FGF-8 isoforms, FGF-8b demonstrates markedly higher transforming potential than FGF-8a and FGF-8e in NIH3T3 fibroblast cells. This differential potency is attributed to FGF-8b's higher affinity for FGF receptors, which translates into stronger oncogenic signaling capacity [1].

Oncology Cell Transformation Growth Factor Biology

FGF-8b Neuroprotective EC50 Is 25 ng/mL in Rat Hippocampal Neurons, Achieving Comparable Protection to bFGF at Higher Concentrations

FGF-8b protects cultured rat hippocampal neurons from hydrogen peroxide-induced oxidative insult with an EC50 of approximately 25 ng/mL. Despite requiring a 5-fold higher concentration than bFGF (FGF-2) to achieve maximal protection, FGF-8b ultimately attains an equivalent level of neuroprotection, attenuating 75–80% of peroxide-induced neuronal death [1].

Neuroscience Neuroprotection Oxidative Stress

FGF-8 Does Not Stimulate Neovascular Sprouting, Distinguishing It from FGF-2 in Angiogenesis Assays

In choroid explant angiogenesis assays using C57Bl/6J mice, FGF-2 stimulates dose-dependent neovascular sprouting, whereas FGF-8 fails to induce sprouting at any tested concentration. This functional divergence highlights distinct physiological roles and receptor activation profiles between these two FGF family members [1].

Angiogenesis Vascular Biology Ophthalmology

FGF-8 Activates Canonical MAPK/ERK Signaling in Granulosa Cells, Whereas FGF-18 Fails to Elicit These Responses

Within the FGF8 subfamily, FGF-8 and FGF-18 exhibit functionally distinct signaling properties despite apparent similar receptor-binding capabilities. In bovine granulosa cells, FGF-8 treatment induces phosphorylation of MAPK3/1 and rapid transient expression of SPRY2 and NR4A2 — canonical FGF-responsive genes — whereas FGF-18 fails to alter any of these downstream targets [1].

Reproductive Biology Signal Transduction Ovarian Follicle Development

FGF-8a Isoform: 5-Fold Higher Bioactivity Observed with Animal Origin-Free Recombinant Formulation Compared to Mammalian-Expressed Alternative

In a direct comparative analysis of recombinant FGF-8a protein sources, an animal origin-free (AOF) E. coli-expressed FGF-8a formulation demonstrated an EC50 of 108.1 ng/mL (5 nM) in a luciferase reporter assay using HEK293T cells. This represents approximately 5-fold higher potency than a mammalian-expressed FGF-8a from an alternative supplier, which exhibited an EC50 of 567 ng/mL (27 nM) under identical assay conditions [1].

Stem Cell Biology Protein Bioactivity Quality Control

FGF-8b Mitogenic Activity EC50 Ranges from ≤5 ng/mL to 150 ng/mL Depending on Assay System and Cell Type

The mitogenic potency of recombinant FGF-8b varies substantially depending on the assay system and cell type employed. In optimized 3T3 cell proliferation assays, high-quality recombinant FGF-8b preparations achieve EC50 values ≤5 ng/mL, corresponding to specific activity >2.0 × 10⁵ units/mg . However, alternative assay configurations yield higher EC50 values ranging from 10–60 ng/mL (NIH 3T3 in defined media) to ≤150 ng/mL (NR6R 3T3 cells) [1]. In Balb/c 3T3 cells, FGF-8b demonstrates enhanced sensitivity with EC50 values of 0.7–4 ng/mL .

Cell Proliferation Mitogenic Activity Potency Benchmarking

FGF-8 (CAS 148997-75-5) Recommended Application Scenarios Based on Quantitative Evidence


Oncology Research: Prostate and Breast Cancer Models Requiring High-Transforming FGF-8b Isoform

For studies of androgen-regulated tumor growth, angiogenesis, and epithelial-mesenchymal transition in prostate or breast cancer models, the FGF-8b isoform is the appropriate selection based on its demonstrated highest transforming activity among human isoforms and its capacity to induce anchorage-independent growth of mammary tumor cells [1]. In vivo, FGF-8b-transfected cells form rapidly growing tumors with increased vascularization in nude mouse xenograft models, effects not observed with FGF-8a or FGF-8e isoforms [2]. Researchers should verify that the recombinant FGF-8b product exhibits EC50 ≤5 ng/mL in 3T3 proliferation assays to ensure maximal mitogenic activity .

Neuroscience: Neuroprotection Studies Where bFGF Mitogenicity Confounds Neuronal-Specific Analyses

For oxidative stress neuroprotection experiments using primary hippocampal or cortical neuronal cultures, FGF-8b provides an alternative to bFGF (FGF-2) with comparable maximal neuroprotective efficacy (75–80% attenuation of peroxide-induced death) but requiring 5-fold higher working concentrations (50 ng/mL vs. 10 ng/mL for maximal effect) [3]. This application scenario is particularly relevant when FGF-2's broad mitogenic activity on non-neuronal cells (astrocytes, microglia, endothelial cells) would otherwise confound interpretation of neuron-autonomous protective mechanisms. The established EC50 of 25 ng/mL enables accurate dosing calculations for in vitro experimental design [3].

Stem Cell Biology: iPSC, ESC, and NSC Proliferation and Differentiation Using FGF-8a Isoform

For induced pluripotent stem cell (iPSC), embryonic stem cell (ESC), and neural stem cell (NSC) culture applications, the FGF-8a isoform supports proliferation, differentiation, and migration without the strong transforming activity associated with FGF-8b [4]. Procurement should prioritize animal origin-free (AOF) recombinant FGF-8a formulations, which demonstrate up to 5-fold higher bioactivity (EC50 = 108.1 ng/mL) compared to mammalian-expressed alternatives (EC50 = 567 ng/mL), thereby improving experimental reproducibility and reducing effective cost per unit activity [4].

Developmental Biology: Midbrain/Hindbrain Patterning and Limb Outgrowth Studies

For developmental biology investigations of midbrain/hindbrain boundary formation, limb bud outgrowth, and organ patterning, FGF-8 serves as an essential signaling molecule with organizer activity distinct from other FGF subfamily members [5]. The choice of isoform should align with the specific developmental context: FGF-8b exhibits the strongest receptor affinity and is the predominant isoform in many patterning centers, while FGF-8a and FGF-8f may have more restricted or tissue-specific roles [5]. Researchers should be aware that FGF-8 receptor-binding specificity is distinct from that of other FGFs, with preferential activation of FGFR3 and FGFR4 rather than FGFR1 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for fibroblast growth factor 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.